N-(furan-2-ylmethyl)ethanamine

Description

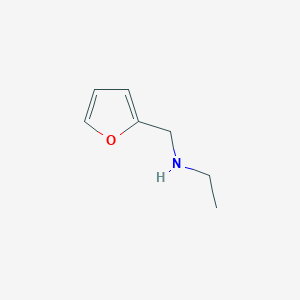

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVNYJPAGHUWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275626 | |

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14496-33-4 | |

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-(furan-2-ylmethyl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)ethanamine

This technical guide provides a comprehensive overview of the core , CAS 14496-33-4. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key physical data, details the experimental protocols for their determination, and presents a logical workflow for solubility assessment.

Physicochemical Data Summary

The quantitative are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| Boiling Point | 156.5°C (at 760 mmHg) | [2] |

| Density | 0.96 g/cm³ | [2] |

| Refractive Index | 1.469 | [2] |

| Flash Point | 48.5°C | [2] |

| Melting Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not explicitly quantified, but expected to be low for amines with more than four carbons.[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amines like this compound are crucial for reproducible research. The following sections describe standard protocols cited in the literature.

Boiling Point Determination (Simple Distillation Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] The simple distillation method is suitable for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[4][5]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[5] Ensure all glass joints are securely clamped.

-

Sample Preparation: Place the liquid sample (at least 5 mL of this compound) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]

-

Thermometer Placement: Position the thermometer in the neck of the distilling flask so that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.[5]

-

Heating: Gently heat the distilling flask using a heating mantle or sand bath.[5]

-

Data Recording: As the liquid boils and the vapor condenses, monitor the temperature reading on the thermometer. The temperature will stabilize as the bulk of the pure substance distills; this stable temperature is the boiling point.[5]

-

Pressure Correction: Record the ambient barometric pressure, as the boiling point is pressure-dependent.[4] If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.

Solubility Determination

Solubility tests suggest the polarity and the presence of acidic or basic functional groups within a molecule.[6] For an amine, solubility is typically tested in water, dilute acid, and organic solvents.[3][6]

Methodology:

-

Water Solubility:

-

Add approximately 25 mg of this compound to a test tube containing 0.5 mL of deionized water.[6]

-

Vigorously agitate the mixture.[7]

-

Observe whether the compound dissolves completely. Amines with more than four carbon atoms tend to be insoluble in water.[3]

-

If the compound is water-soluble, test the solution's pH using pH paper. An amine should result in a basic solution (pH > 7).[6]

-

-

Acid Solubility (5% HCl):

-

If the compound is insoluble in water, add 0.75 mL of 5% hydrochloric acid (HCl) solution to the test tube.[6][7]

-

Shake the tube vigorously.[7]

-

Amines, being basic, will react with the acid to form a water-soluble ammonium salt.[3][6] Observation of dissolution indicates the presence of a basic amine group.

-

-

Organic Solvent Solubility (Diethyl Ether):

pKa Determination (Potentiometric Titration)

The pKa value quantifies the strength of a base. Potentiometric titration is a highly accurate and common method for its determination.[8] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) by dissolving a precise amount in deionized water.[9]

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10] Immerse the calibrated pH electrode in the amine solution, which should be continuously stirred.

-

Titration: Gradually add a standardized strong acid titrant (e.g., 0.1 M HCl) to the amine solution in small, precise increments.[8][9]

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.[8]

-

Identify the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized).[8] This value can be calculated using the Henderson-Hasselbalch equation.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative solubility analysis of an amine, a critical first step in its characterization.

Caption: Workflow for Amine Solubility Testing.

References

- 1. This compound | C7H11NO | CID 57507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Data of N-(furan-2-ylmethyl)ethanamine

This technical guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is compiled from spectral data of analogous compounds and established principles of chemical spectroscopy, offering a robust predictive framework for researchers.

Chemical Structure and Properties

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the furan ring protons, the methylene bridge protons, the ethyl group protons, and the amine proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | dd | 1H | H-5 (furan) |

| ~6.30 | dd | 1H | H-4 (furan) |

| ~6.20 | d | 1H | H-3 (furan) |

| ~3.75 | s | 2H | -CH₂- (furfuryl) |

| ~2.65 | q | 2H | -CH₂- (ethyl) |

| ~1.50 | br s | 1H | -NH- |

| ~1.10 | t | 3H | -CH₃ (ethyl) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct carbon signals, reflecting the molecular structure. The carbons of the furan ring will appear in the aromatic region, while the aliphatic carbons of the ethyl and furfuryl groups will be in the upfield region.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~153.0 | C-2 (furan) |

| ~142.0 | C-5 (furan) |

| ~110.0 | C-4 (furan) |

| ~107.0 | C-3 (furan) |

| ~46.0 | -CH₂- (furfuryl) |

| ~44.0 | -CH₂- (ethyl) |

| ~15.0 | -CH₃ (ethyl) |

Predicted IR Spectral Data

The infrared spectrum of this compound will display characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic furan ring and aliphatic chains, C-O and C=C bonds of the furan ring, and C-N bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3300 | Weak-Medium | N-H stretch (secondary amine) |

| ~3125 | Medium | =C-H stretch (furan) |

| ~2970, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium | C=C stretch (furan ring) |

| ~1580 | Medium | N-H bend (secondary amine) |

| ~1250, ~1010 | Strong | C-O-C stretch (furan ring) |

| ~1180 | Medium | C-N stretch |

| ~740 | Strong | =C-H out-of-plane bend (furan) |

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dominated by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage) and fragmentation of the furan ring.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 125 | [C₇H₁₁NO]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 96 | [M - C₂H₅]⁺ |

| 81 | [C₅H₅O]⁺ (furfuryl cation) |

| 58 | [CH₃CH₂NH=CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3 seconds

-

Relaxation delay: 1 second

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Mass Spectrometry (MS):

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier gas: Helium

-

Inlet temperature: 250°C

-

Oven program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Ionization energy: 70 eV[3]

-

Mass range: m/z 35-300

-

Source temperature: 230°C

-

Visualization of Predicted Mass Spectral Fragmentation

The following diagram illustrates the predicted major fragmentation pathway of this compound upon electron ionization.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(furan-2-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(furan-2-ylmethyl)ethanamine, a secondary amine featuring a furan moiety, represents a core structural motif in a variety of biologically active compounds. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon theoretical calculations and experimental data from analogous compounds. Key physicochemical properties are summarized, and a generalized experimental workflow for conformational analysis is presented. Furthermore, in the context of the known pharmacological relevance of furfurylamine derivatives, a representative G protein-coupled receptor (GPCR) signaling pathway is illustrated to highlight a potential mechanism of action for molecules of this class.

Introduction

The furan ring is a prevalent heterocyclic scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The linkage of a flexible ethylamine side chain to the furan ring, as seen in this compound, introduces conformational flexibility that can significantly influence its interaction with biological targets. The spatial arrangement of the furan ring relative to the amine group, governed by the rotation around several single bonds, dictates the molecule's overall shape and its ability to fit into a receptor's binding pocket.

This guide aims to provide a detailed analysis of the structural and conformational aspects of this compound. While specific experimental data on this exact molecule is limited, we will leverage computational chemistry principles and experimental findings from closely related structures, such as furfurylamine, to build a comprehensive model of its conformational behavior.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol .[3] Its structure consists of a furan ring connected to an ethylamine group via a methylene bridge. The key structural features and identifiers are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 14496-33-4 | [3][4] |

| Molecular Formula | C₇H₁₁NO | [3] |

| SMILES | CCNCC1=CC=CO1 | [3] |

| InChIKey | CBVNYJPAGHUWKC-UHFFFAOYSA-N | [3] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Weight | 125.17 | g/mol | [3] |

| XLogP3 | 0.9 | [3] | |

| Hydrogen Bond Donor Count | 1 | [3] | |

| Hydrogen Bond Acceptor Count | 2 | [3] | |

| Rotatable Bond Count | 3 | [3] | |

| Exact Mass | 125.084064 | Da | [3] |

| Topological Polar Surface Area | 25.2 | Ų | [3] |

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around three key single bonds: the C(furan)-CH₂, CH₂-N, and N-CH₂CH₃ bonds. The relative orientation of the furan ring and the ethylamino group is of particular interest, as it defines the overall shape of the molecule.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating the conformational preferences and rotational barriers of flexible molecules.[6][7][8] Studies on structurally related furan derivatives have demonstrated the utility of DFT in accurately predicting stable conformers and the energy barriers between them.[9][10] For this compound, a relaxed potential energy surface scan for each rotatable bond would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.

Key Dihedral Angles and Expected Conformers

The key dihedral angles that define the conformation of this compound are:

-

τ₁ (O-C₂-C₅-N): Describes the orientation of the ethylamine group relative to the furan ring.

-

τ₂ (C₂-C₅-N-C₆): Describes the orientation of the ethyl group relative to the furfuryl group.

-

τ₃ (C₅-N-C₆-C₇): Describes the orientation of the terminal methyl group.

Based on steric and electronic considerations, several low-energy conformers are anticipated. The lone pair of electrons on the nitrogen atom and potential weak intramolecular hydrogen bonding interactions may influence the conformational preferences.

The following dot script describes a logical workflow for a comprehensive conformational analysis of this compound.

Experimental Protocols for Conformational Analysis

A robust conformational analysis relies on the synergy between computational predictions and experimental validation. Below are generalized protocols for key experimental techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of furfural with ethylamine.

Materials:

-

Furfural

-

Ethylamine (solution in a suitable solvent, e.g., ethanol)

-

Reducing agent (e.g., sodium borohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Glacial acetic acid (catalyst, optional)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve furfural in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add ethylamine solution to the flask. A Schiff base (imine) intermediate is formed.

-

If using a chemical reducing agent, cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₄) portion-wise.

-

If using catalytic hydrogenation, transfer the imine solution to a hydrogenation vessel with the catalyst (e.g., Pd/C) and subject it to a hydrogen atmosphere at a suitable pressure and temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can provide structural constraints.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (typically < 5 Å). The intensities of NOE/ROE cross-peaks are related to the inverse sixth power of the internuclear distance and are crucial for determining the relative orientation of different parts of the molecule.

-

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Analyze the coupling constants (³J) from the high-resolution ¹H NMR spectrum. These can be related to dihedral angles via the Karplus equation.

-

Use the obtained distance and dihedral angle restraints to build and refine a 3D model of the molecule in solution, often in conjunction with molecular modeling software.

-

Potential Biological Activity and Signaling Pathways

Derivatives of furfurylamine are known to possess a wide array of pharmacological activities, acting as intermediates in the synthesis of pharmaceuticals.[11] Given the structural features of this compound, it is plausible that it or its derivatives could interact with various biological targets, such as G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[12]

While the specific biological target of this compound is not yet defined, a representative GPCR signaling pathway is presented below to illustrate a potential mechanism of action for a molecule of this class.

The following dot script illustrates a generic G protein-coupled receptor (GPCR) signaling cascade.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. While specific experimental data for this molecule is sparse, by leveraging data from analogous compounds and established computational and experimental methodologies, a clear path for its detailed characterization is outlined. The conformational flexibility inherent to its structure is a key determinant of its potential biological activity. The provided workflows for conformational analysis and the illustrative signaling pathway serve as a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and related furan-containing molecules. Further experimental and computational studies are warranted to fully elucidate the conformational landscape of this compound and to identify its specific biological targets.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

- 3. This compound | C7H11NO | CID 57507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 14496-33-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. The unc-5, unc-6, and unc-40 genes guide circumferential migrations of pioneer axons and mesodermal cells on the epidermis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sibran.ru [sibran.ru]

- 10. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of N-(furan-2-ylmethyl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-(furan-2-ylmethyl)ethanamine, a secondary amine with potential applications in pharmaceutical and chemical research. Due to a lack of specific quantitative solubility data in publicly available literature, this guide leverages data from structurally analogous compounds and established principles of amine solubility to provide a robust predictive framework. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise data for their specific applications.

Core Principles of Amine Solubility in Organic Solvents

The solubility of amines in organic solvents is primarily dictated by the interplay of intermolecular forces between the solute and the solvent. Key factors include:

-

Polarity: this compound possesses a polar secondary amine group and a moderately polar furan ring. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This polarity suggests good solubility in polar organic solvents.

-

Van der Waals Forces: The non-polar ethyl and furan ring methylene groups contribute to van der Waals interactions, allowing for solubility in less polar solvents.

-

"Like Dissolves Like": As a general principle, solutes are most soluble in solvents with similar polarity. Therefore, this compound is expected to be highly soluble in polar aprotic and protic solvents and moderately soluble in non-polar solvents. Generally, aliphatic amines are soluble in a wide range of organic solvents[1][2].

Predicted Solubility of this compound

Based on the solubility of structurally similar compounds such as furfurylamine and other aliphatic amines, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. Furfurylamine, a primary amine, is reportedly miscible with water and soluble in ethanol and ether[3][4]. Furfuryl alcohol is also soluble in common organic solvents[5][6]. It is important to note that these are qualitative predictions, and experimental verification is crucial for quantitative applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding with the amine. |

| Ethanol | Miscible | Polar protic solvent, similar to methanol. | |

| Isopropanol | Miscible | Good polarity and hydrogen bonding capability. | |

| Ketones | Acetone | Miscible | Polar aprotic solvent, effective at solvating polar molecules. |

| Ethers | Diethyl Ether | Soluble | Moderately polar solvent, good for dissolving many amines[7]. |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic ether, generally a good solvent for amines. | |

| Halogenated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Good solvent for many amines, though some incompatibilities can occur[8]. | |

| Aromatic | Toluene | Soluble | Can interact with the furan ring via π-π stacking. |

| Amides | Dimethylformamide (DMF) | Miscible | Highly polar aprotic solvent, excellent for dissolving polar compounds. |

| Esters | Ethyl Acetate | Soluble | Moderately polar solvent. |

| Hydrocarbons | Hexane | Sparingly Soluble | Non-polar solvent, limited interaction with the polar amine. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric "shake-flask" method is recommended. This method is a reliable and widely used technique for determining the thermodynamic solubility of a compound[9].

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed flask

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on an orbital shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette or syringe to avoid premature precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or flask. This step is crucial to remove any remaining undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the dish or flask under a gentle stream of nitrogen or using a rotary evaporator.

-

Once the solvent is completely removed, place the dish or flask in a vacuum oven at a temperature below the boiling point of the amine to remove any residual solvent until a constant weight is achieved.

-

Weigh the dish or flask containing the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved amine by subtracting the initial weight of the empty dish or flask from the final weight.

-

Solubility can be expressed in various units:

-

g/100 mL: (mass of dissolved amine / volume of supernatant taken) x 100

-

Molarity (mol/L): (moles of dissolved amine / volume of supernatant taken in L)

-

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding and practical framework for investigating the solubility of this compound in organic solvents. For drug development and process chemistry, obtaining precise, experimentally-derived solubility data is paramount for accurate and reproducible research.

References

- 1. byjus.com [byjus.com]

- 2. quora.com [quora.com]

- 3. Furfurylamine | 617-89-0 [chemicalbook.com]

- 4. Furfurylamine CAS#: 617-89-0 [m.chemicalbook.com]

- 5. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

Thermal Stability and Decomposition of N-(furan-2-ylmethyl)ethanamine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine is a furan derivative with potential applications in various fields, including pharmaceuticals and materials science. Understanding its thermal stability and decomposition pathways is crucial for determining its shelf-life, processing conditions, and potential degradation products. This technical guide aims to provide a comprehensive overview of the thermal behavior of this compound. However, a thorough review of publicly available scientific literature reveals a significant lack of specific experimental data on the thermal analysis and decomposition of this particular compound.

While direct studies are absent, this guide will infer potential thermal behavior by examining related furan compounds. It is critical to note that these are extrapolations and should be confirmed by dedicated experimental analysis.

Inferred Thermal Stability and Decomposition Profile

Based on the thermal behavior of structurally similar furan derivatives, the thermal decomposition of this compound is likely to be influenced by the stability of the furan ring and the strength of the C-N and C-C bonds of the ethylamine substituent.

General Thermal Behavior of Furan Compounds

Furan and its derivatives are known to undergo thermal decomposition through complex reaction pathways. The furan ring itself can be cleaved at elevated temperatures, often leading to the formation of smaller volatile compounds. The nature of the substituents on the furan ring significantly impacts its thermal stability.

Postulated Decomposition Pathways

In the absence of direct experimental evidence for this compound, a logical decomposition pathway can be proposed based on fundamental chemical principles and studies of related molecules. The primary decomposition is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress.

A plausible decomposition workflow is outlined below:

The Pharmacological Potential of Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its presence in numerous clinically approved drugs and natural products underscores its therapeutic importance. Furan derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[1][3][4][5] This technical guide provides a comprehensive overview of the core biological activities of furan derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in this promising field.

Anticancer Activity

Furan-containing molecules have been shown to target cancer cells through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[1][2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various furan derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [6] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [6] |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [7][8] |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [7][8] |

| Furan derivative 1 | HeLa (Cervical) | 0.08 - 8.79 | [9] |

| Furan derivative 24 | HeLa (Cervical), SW620 (Colorectal) | 0.08 - 8.79 | [9] |

| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | [10] |

| Furan-2-carboxamide derivative | Various | Nanomolar range (e.g., 2.9 nM for NCI-H460) | [7] |

| Furan derivative (amine derivative) | HeLa (Cervical) | 62.37 µg/mL | [11] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant mechanism underlying the anticancer activity of some furan derivatives is the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is crucial for regulating cell survival, proliferation, and metabolism and is often aberrantly activated in cancer.[6][12] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. dovepress.com [dovepress.com]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

N-(furan-2-ylmethyl)ethanamine and its role as a building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(furan-2-ylmethyl)ethanamine is a secondary amine featuring a furan ring, a five-membered aromatic heterocycle containing an oxygen atom. This compound serves as a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmacological applications. The furan moiety itself is a common structural motif in numerous natural products and bioactive compounds, recognized for its ability to engage in various biological interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

This compound is a colorless liquid with a chemical formula of C₇H₁₁NO and a molecular weight of 125.17 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| CAS Number | 14496-33-4 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 156.5 °C at 760 mmHg | |

| Density | 0.96 g/cm³ | |

| Flash Point | 48.5 °C | |

| Refractive Index | 1.469 |

Synthesis of this compound

The primary method for the synthesis of this compound is the reductive amination of furfural with ethylamine. This reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of Furfural

This protocol is a representative example of the synthesis of this compound via reductive amination.

Materials:

-

Furfural

-

Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in methanol or THF. Add a solution of ethylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2.0 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.[2][3]

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then acidified with dilute hydrochloric acid and washed with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.

-

Isolation: The acidic aqueous layer is basified with a sodium hydroxide solution until a pH of >10 is reached. The product, this compound, is then extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Role as a Building Block in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably 1,5-disubstituted tetrazoles. These compounds are of significant interest in medicinal chemistry due to their potential as bioisosteres for carboxylic acids and their diverse pharmacological activities.

Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

A key application of this compound is in the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. These compounds have shown promising antibacterial activity.[4] The synthesis typically involves the conversion of a thiourea derivative to the corresponding tetrazole.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine

This protocol is based on the synthesis of a specific tetrazole derivative and serves as a representative example.[4]

Materials:

-

1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (precursor, synthesized from this compound and 4-chlorophenyl isothiocyanate)

-

Sodium azide (NaN₃)

-

Mercuric chloride (HgCl₂)

-

Triethylamine (TEA)

-

Dry Dimethylformamide (DMF)

-

Chloroform

-

Methanol

Procedure:

-

Reaction Setup: To a suspension of 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (1.25 mmol), sodium azide (3.75 mmol), and mercuric chloride (1.38 mmol) in dry DMF (20 mL), add triethylamine (3.75 mmol).

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

-

Work-up: After completion of the reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on silica gel using a chloroform/methanol mixture as the eluent to afford the pure 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine.[4]

Applications in Drug Discovery and Development

The furan ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been investigated for their potential biological activities.

Antibacterial Activity

Several novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their antibacterial properties.[4] Some of these compounds exhibited moderate to weak antimicrobial activity against a range of bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 256 µg/mL.[4] Notably, certain derivatives showed promising activity against clinical strains of Staphylococcus epidermidis.[4]

| Compound | Test Organism | MIC (µg/mL) |

| Derivative 1 | Staphylococcus epidermidis (clinical strain) | 2 |

| Derivative 2 | Staphylococcus epidermidis (hospital strain) | 4 |

| Derivative 3 | Gram-positive bacteria | 8 - 256 |

| Derivative 4 | Gram-negative bacteria | 8 - 256 |

Table 2: Antibacterial activity of selected N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.[4]

Data Presentation

Spectroscopic Data

¹H NMR:

-

Furan protons: Three signals in the aromatic region (δ 6.0-7.5 ppm).

-

Methylene protons (-CH₂-N): A singlet or a multiplet around δ 3.7-4.0 ppm.

-

Ethyl protons (-N-CH₂-CH₃): A quartet around δ 2.6-2.8 ppm and a triplet around δ 1.1-1.3 ppm.

-

Amine proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

-

Furan carbons: Four signals in the downfield region (δ 105-155 ppm).

-

Methylene carbon (-CH₂-N): A signal around δ 45-50 ppm.

-

Ethyl carbons (-N-CH₂-CH₃): Two signals in the upfield region (δ 15-45 ppm).

IR Spectroscopy:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (furan ring): Bands around 1500-1600 cm⁻¹.

-

C-O-C stretch (furan ring): A strong band around 1000-1100 cm⁻¹.

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. Its application in the preparation of pharmacologically relevant scaffolds, such as 1,5-disubstituted tetrazoles, highlights its importance for researchers in drug discovery and development. The straightforward synthesis of this amine, coupled with the diverse reactivity of the furan ring and the secondary amine functionality, ensures its continued use in the pursuit of novel and effective therapeutic agents. Further exploration of the derivatives of this compound is warranted to fully elucidate their potential in medicinal chemistry.

References

- 1. This compound | C7H11NO | CID 57507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(furan-2-ylmethyl)ethanamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine is a secondary amine featuring a furan ring, a heterocyclic aromatic compound that is a common scaffold in a multitude of biologically active molecules. The furan moiety is present in numerous pharmaceuticals and natural products, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the available research on this compound and its derivatives, focusing on its synthesis, potential biological activities, and the experimental methodologies used for its evaluation. While specific quantitative biological data for this compound is limited in the current literature, this review compiles and presents data from closely related furan derivatives to provide a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-(2-furylmethyl)ethanamine, is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol .[3]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 14496-33-4 |

| Molecular Formula | C7H11NO |

| Molecular Weight | 125.17 g/mol |

| SMILES | CCNCC1=CC=CO1 |

| InChI | InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 |

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of furfural with ethylamine.[4][5] This versatile reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol describes a general method for the synthesis of secondary amines from an aldehyde and a primary amine.

Materials:

-

Furfural

-

Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a gas)

-

Reducing agent (e.g., Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN))[5]

-

Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

-

Drying agent (e.g., anhydrous Magnesium sulfate (MgSO4))

-

Diatomaceous earth

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve furfural (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add ethylamine (1.0-1.2 equivalents) to the stirred solution.

-

If using an acid catalyst, add a catalytic amount (e.g., 0.1 equivalents) of acetic acid.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add the reducing agent (e.g., NaBH4, 1.5-2.0 equivalents) to the stirred solution. Control the addition rate to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Caption: Synthesis workflow for this compound.

Biological Activity of Furan Derivatives

Anticancer Activity

Several furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6][7]

| Compound | Cell Line | IC50 (µM) |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 (µg/mL) |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical) | 62.37 µg/mL |

Table compiled from data in[6][8][9]

Antimicrobial Activity

Furan derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Compound Class | Organism | MIC (µg/mL) |

| l-Borneol possessing 2(5H)-furanone derivative F131 | S. aureus | 8-16 |

| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus, E. coli | 230-300 |

| Carbamothioyl-furan-2-carboxamide derivatives | Fungal Strains | 120.7-190 |

Table compiled from data in[10][11]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds like this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[10]

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the denaturation of protein, a hallmark of inflammation.

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound (dissolved in a suitable solvent)

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound or standard at various concentrations, and egg albumin or BSA in PBS. A control group without the test compound is also prepared.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Caption: General workflow for biological screening.

Potential Mechanism of Action

The biological activities of furan derivatives are often attributed to their ability to interact with various biological targets. In the context of anticancer activity, some furan-containing compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound belongs to a class of furan derivatives with significant potential for biological activity. While direct experimental data on this specific compound is scarce, the broader family of furan-containing molecules has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of this compound is readily achievable through reductive amination. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this and related furan derivatives. Future studies should focus on the systematic biological evaluation of this compound to elucidate its specific pharmacological profile and mechanism of action.

References

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. This compound | C7H11NO | CID 57507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of N-(furan-2-ylmethyl)ethanamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine, a secondary amine featuring a furan moiety, is a versatile building block in the synthesis of various pharmaceutical intermediates. The furan ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and contributing to a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of pharmaceutical intermediates, with a focus on the synthesis of a furosemide analog, a potential diuretic agent, and a conceptual link to the synthesis of ranitidine-like structures, which are histamine H2 receptor antagonists.

Synthesis of this compound

The primary route for the synthesis of this compound is the reductive amination of furfural with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then hydrogenated in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination of Furfural with Ethylamine

Objective: To synthesize this compound.

Materials:

-

Furfural (99%)

-

Ethylamine (70% in water or as a solution in a suitable solvent)

-

Raney Nickel (slurry in water) or 5% Rh/Al2O3

-

Methanol or 1,4-Dioxane (solvent)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (for filtration)

-

Standard laboratory glassware for reactions under pressure (e.g., Parr autoclave)

Procedure:

-

Catalyst Preparation: If using Raney Nickel, carefully wash the catalyst with the chosen reaction solvent to remove residual water.

-

Reaction Setup: In a high-pressure autoclave, combine furfural, ethylamine (in a molar excess, typically 1.5 to 2 equivalents), and the catalyst (e.g., 5-10 wt% of furfural).

-

Solvent Addition: Add the solvent (methanol or 1,4-dioxane) to the reaction vessel.

-

Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 2.0 MPa). Heat the reaction mixture to the specified temperature (e.g., 80-130°C) with vigorous stirring.[1][2]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to obtain pure this compound.

Data Presentation: Reductive Amination of Furfural

| Catalyst | Amine Source | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Furfural Conversion (%) | Product Selectivity (%) | Reference |

| Raney Ni | Ammonia | 1,4-Dioxane | 130 | 2.0 | 3 | 100 | 96.3 (Furfurylamine) | [2] |

| Rh/Al2O3 | Ammonia | Water | 80 | 2.0 | 2 | >99 | ~92 (Furfurylamine) | [1] |

| Ni/SiO2 | Ammonia | Dioxane | 120 | 4.0 | 4 | 100 | 98 (Furfurylamine) |

Note: The data presented is for the synthesis of furfurylamine (from ammonia). Similar high yields and selectivities are expected for the synthesis of this compound using ethylamine under optimized conditions.

Experimental Workflow: Reductive Amination

Application in the Synthesis of a Furosemide Analog

This compound can be utilized as a key intermediate in the synthesis of analogs of furosemide, a potent loop diuretic. The synthesis involves the condensation of the amine with a substituted sulfamoylbenzoic acid.

Experimental Protocol: Synthesis of 4-chloro-N-ethyl-N-(furan-2-ylmethyl)-5-sulfamoyl-anthranilic acid

Objective: To synthesize an N-ethyl analog of furosemide.

Materials:

-

This compound

-

2,4-Dichloro-5-sulfamoylbenzoic acid

-

Sodium bicarbonate

-

Dimethylformamide (DMF) or other suitable high-boiling solvent

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware for reflux

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid and this compound (typically in a 1:1 to 1:1.5 molar ratio) in the chosen solvent (e.g., DMF).

-

Base Addition: Add sodium bicarbonate (as a base to neutralize the HCl formed during the reaction) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 120-140°C) and maintain for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water.

-

Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Synthesis of Furosemide and Analogs

| Amine | Benzoic Acid Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Furfurylamine | 2,4-Dichloro-5-sulfamoylbenzoic acid | - | 120-140 | 4 | 50-55 | |

| Furfurylamine | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid | DMF | Reflux | - | High |

Note: The yields for the N-ethyl analog are expected to be in a similar range to those reported for furosemide synthesis.

Logical Relationship: Synthesis of Furosemide Analog

Signaling Pathway of Furosemide (and its Analogs)

Furosemide and its analogs act as loop diuretics by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes.

Signaling Pathway: Mechanism of Action of Furosemide Analogs

Conceptual Application in the Synthesis of Ranitidine-like Structures

This compound and its derivatives are structurally related to a key fragment of ranitidine, a histamine H2 receptor antagonist. While the synthesis of ranitidine itself involves a different furan-containing amine, the underlying principle of using a furan-2-ylmethylamine derivative as a scaffold is relevant.

Signaling Pathway of Ranitidine

Ranitidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action reduces the production of gastric acid.

Signaling Pathway: Mechanism of Action of Ranitidine

References

Application Notes and Protocols: N-(furan-2-ylmethyl)ethanamine as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)ethanamine is a secondary amine featuring a furan ring, a versatile heterocyclic moiety known for its coordinating capabilities and presence in many biologically active compounds. While direct studies on the coordination chemistry of this compound as a primary ligand are not extensively documented in publicly available literature, its structural motifs are integral to a wide range of Schiff base ligands. These related compounds have been extensively investigated for their ability to form stable complexes with various transition metals, exhibiting interesting spectroscopic, structural, and biological properties.[1][2] This document provides a detailed overview of the potential applications and experimental protocols for utilizing this compound and its derivatives as ligands in coordination chemistry, drawing upon established methodologies for similar furan-containing ligands.

The furan moiety offers a potential coordination site through its oxygen atom, while the secondary amine provides a nitrogen donor. More commonly, this compound serves as a precursor for Schiff base ligands through condensation reactions with aldehydes or ketones.[3][4] These Schiff bases, possessing an imine (C=N) bond, are excellent chelating agents for metal ions, and their metal complexes have shown promise in catalysis, materials science, and medicinal chemistry, including anticancer, antibacterial, and antifungal applications.[2][5][6]

Potential Applications

Metal complexes of ligands derived from this compound are expected to exhibit a range of applications, mirroring the properties of other furan-based Schiff base complexes.

-

Antimicrobial Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[2] Complexes of copper, nickel, cobalt, and zinc with furan-containing Schiff bases have demonstrated significant antibacterial and antifungal properties against various pathogens.[2][5]

-

Anticancer Agents: The interaction of metal complexes with biological macromolecules like DNA and enzymes is a key mechanism for their anticancer activity.[6] Furan-based Schiff base complexes have been investigated for their cytotoxic effects against cancer cell lines.[7]

-

Catalysis: The ability of transition metals to exist in various oxidation states makes their complexes with Schiff bases effective catalysts in a range of organic reactions, including oxidation and reduction processes.[1]

-

Material Science: The diverse coordination geometries and electronic properties of these complexes make them suitable for the development of novel materials with interesting magnetic and optical properties.[5]

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and characterization of related furan-containing Schiff base-metal complexes. Researchers should optimize these protocols for their specific metal ion and desired complex.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand via the condensation of this compound with an aldehyde (e.g., salicylaldehyde).

Materials:

-

This compound

-

Salicylaldehyde (or other suitable aldehyde/ketone)

-

Anhydrous ethanol or methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

-

To this solution, add a solution of salicylaldehyde (1 equivalent) in anhydrous ethanol dropwise while stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[4]

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

-

Purify the crude Schiff base ligand by recrystallization from a suitable solvent like ethanol.

-

Dry the purified ligand in a desiccator.

-

Characterize the synthesized ligand using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Protocol 2: Synthesis of a Metal Complex with a Schiff Base Ligand

This protocol outlines the general procedure for the synthesis of a metal complex using a pre-synthesized Schiff base ligand.

Materials:

-

Synthesized Schiff base ligand

-

Metal salt (e.g., copper(II) acetate, nickel(II) chloride, cobalt(II) nitrate)

-

Anhydrous ethanol or methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

Procedure:

-

Dissolve the Schiff base ligand (e.g., 2 equivalents) in hot anhydrous ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in anhydrous ethanol.

-

Add the metal salt solution dropwise to the hot ligand solution with constant stirring.[3]

-

A change in color or the formation of a precipitate usually indicates complex formation.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

-

Wash the complex with cold ethanol to remove any unreacted starting materials.

-

Dry the final product in a desiccator.

-

Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.[3]

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Data Presentation

Characterization data for the ligand and its metal complexes should be systematically tabulated for clear comparison and interpretation.

Table 1: Spectroscopic Data for a Hypothetical Schiff Base Ligand and its Cu(II) Complex

| Compound | Key FT-IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis λ_max (nm) |

| Ligand (L) | ~3400 (O-H), ~1630 (C=N) | ~8.6 (CH=N), ~7.0-7.8 (Ar-H), ~4.5 (CH₂), ~2.5 (CH₂CH₃), ~1.2 (CH₂CH₃) | ~280, ~320 |

| Cu(II) Complex | No O-H band, ~1610 (C=N, shifted), ~550 (M-N), ~450 (M-O) | Paramagnetic (broad signals) | ~290, ~380, ~650 (d-d transition) |

Note: The shift in the C=N stretching frequency in the FT-IR spectrum upon complexation is indicative of coordination. The disappearance of the O-H band (if present in the ligand precursor) and the appearance of new bands in the far-IR region (M-N, M-O) confirm coordination. UV-Vis spectra of the complexes often show new bands corresponding to d-d electronic transitions.[3]

Table 2: Crystal Structure Data for a Hypothetical Ni(II) Complex

For complexes that yield single crystals suitable for X-ray diffraction, the following parameters are crucial for defining the coordination environment.

| Parameter | Value |

| Coordination Geometry | Distorted Square Planar |

| Ni-N Bond Length (Å) | 1.90 - 1.95 |

| Ni-O Bond Length (Å) | 1.85 - 1.90 |

| N-Ni-N Bond Angle (°) | 175 - 180 |

| O-Ni-O Bond Angle (°) | 175 - 180 |

| N-Ni-O Bond Angle (°) | 85 - 95 |

Note: These values are hypothetical and based on typical bond lengths and angles for Ni(II) complexes with similar ligands.[8]

Logical Relationship of Coordination and Biological Activity

Caption: Chelation theory and enhanced biological activity of metal complexes.

Conclusion

This compound is a valuable building block for the synthesis of versatile ligands, particularly Schiff bases, for coordination chemistry. The resulting metal complexes have significant potential in various fields, including medicinal chemistry and catalysis. The protocols and data presented here provide a foundational framework for researchers to explore the rich coordination chemistry of ligands derived from this furan-containing amine. Further research into the synthesis and characterization of a wider range of metal complexes with these ligands will undoubtedly lead to the discovery of novel compounds with important applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of bis{(Z)-N′-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-(furan-2-ylmethyl)ethanamine in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a prevalent heterocyclic motif in a variety of biologically active compounds, including those with applications in the agrochemical sector. Derivatives of furan have demonstrated a wide range of activities, acting as fungicides, herbicides, insecticides, and plant growth regulators. N-(furan-2-ylmethyl)ethanamine, a secondary amine containing a furan moiety, represents a lead structure for the development of novel agrochemicals. While direct research on the agrochemical applications of this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential applications based on the activities of structurally related compounds. Furthermore, it offers detailed protocols for the synthesis and biological screening of this compound and its derivatives to facilitate further research and development.

Synthesis of this compound and its Derivatives

A common and efficient method for the synthesis of this compound and its derivatives is through reductive amination. This process typically involves the reaction of a furan-2-carbaldehyde with an appropriate amine in the presence of a reducing agent.

General Synthesis Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Furfural

-

Ethylamine

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or other suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

-

Diethyl ether or other extraction solvent

-